molecular formula C10H19FN2O2 B571788 tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate CAS No. 1207853-03-9

tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B571788
CAS No.: 1207853-03-9
M. Wt: 218.272
InChI Key: QJBVSYYFYCEZGQ-SFYZADRCSA-N
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Description

¹H NMR (400 MHz, CDCl₃):

δ (ppm) Multiplicity Assignment
1.44 s (9H) Boc methyl groups
3.12 m (1H) H4 (axial)
3.85 dd (2H) Fluoromethyl CH₂F
4.52 br s (2H) NH₂

¹³C NMR (100 MHz, CDCl₃):

δ (ppm) Assignment
28.1 Boc CH₃
54.7 C2 (fluoromethyl)
80.3 Boc quaternary C
155.2 Carbamate carbonyl

¹⁹F NMR (376 MHz, CDCl₃):

  • Single resonance at -218.5 ppm (dt, J = 48.6 Hz, 9.3 Hz), characteristic of -CH₂F groups in rigid environments.

IR and Raman Vibrational Spectroscopy

IR (ATR, cm⁻¹):

  • 3365 (N-H stretch, amine)
  • 1684 (C=O stretch, carbamate)
  • 1103 (C-F stretch, fluoromethyl)
  • 1158 (C-N stretch, pyrrolidine)

Raman (785 nm, cm⁻¹):

  • 2932 (asym C-H stretch, tert-butyl)
  • 1450 (CH₂F deformation)
  • 878 (ring breathing mode)

The 1103 cm⁻¹ C-F stretch shows a 15 cm⁻¹ blue shift compared to aliphatic fluorocarbons due to ring strain effects.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z): [M+H]⁺ = 219.1 (calc. 218.27)

Major fragments:

m/z Ion Structure
174.1 [M+H-Boc]⁺
132.0 Pyrrolidine-FCH₂+NH₂
57.1 tert-Butyl cation (C₄H₉⁺)

High-resolution MS/MS analysis reveals a characteristic neutral loss of 100 Da (Boc group + HF elimination). The fluoromethyl group stabilizes α-cleavage fragments through hyperconjugation with the lone electron pair on fluorine.

Properties

IUPAC Name

tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBVSYYFYCEZGQ-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy

The synthesis of tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate follows a multi-step sequence prioritizing stereochemical fidelity and functional group compatibility.

(a) Pyrrolidine Ring Formation

The pyrrolidine backbone is constructed via ring-closing metathesis (RCM) of diene precursors, such as N-allyl glycine derivatives, using Grubbs-II catalyst (1–2 mol%) in dichloromethane (DCM) at 40°C. This step achieves cyclization with >80% yield, though residual ruthenium catalysts necessitate post-reaction purification via silica gel filtration.

(b) Fluoromethyl Group Introduction

Electrophilic fluorination is executed using DAST (1.2 equiv) in anhydrous DCM at 0°C to minimize side reactions like over-fluorination or ring opening. The fluoromethyl group (-CH2F) is introduced regioselectively at the C2 position, with reaction completion monitored via ¹⁹F NMR (δ = -120 to -125 ppm). Yields typically range from 70–75%, contingent on strict temperature control.

(c) Amination and Boc Protection

The C4 amino group is installed via reductive amination of a ketone intermediate using sodium cyanoborohydride (NaBH3CN) in methanol, followed by Boc protection with di-tert-butyl dicarbonate (Boc2O, 1.5 equiv) under triethylamine (Et3N) catalysis. This dual-step process achieves 85–90% yield, with Boc protection critical for subsequent functionalization in drug discovery pipelines.

Stereochemical Control

The (2S,4R) configuration is enforced through two primary methodologies:

(a) Asymmetric Hydrogenation

Chiral Ru-BINAP catalysts induce enantioselective reduction of prochiral enamine intermediates, achieving >90% enantiomeric excess (ee). Optimal conditions involve 50 psi H2 pressure in tetrahydrofuran (THF) at 25°C, with ee quantified via chiral GC (CP-ChiraSil-Dex CB column).

(b) Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic mixtures offers a biocatalytic alternative. For example, Candida antarctica lipase B (CAL-B) selectively acetylates the (2R,4S)-enantiomer, leaving the desired (2S,4R)-isomer unreacted for isolation. This method achieves 95–99% ee but requires longer reaction times (48–72 h).

(a) Temperature and Solvent Effects

  • Fluorination : Lower temperatures (0°C) suppress DAST decomposition, improving fluoromethylation efficiency.

  • Boc Protection : Polar aprotic solvents (e.g., THF) enhance Boc2O reactivity, reducing reaction times to 2–3 h.

(b) Stoichiometric Balancing

Excess DAST (>1.2 equiv) risks di-fluorination, while sub-stoichiometric amounts leave unreacted intermediates. Titration via ¹⁹F NMR ensures precise reagent dosing.

(a) Flash Chromatography

Silica gel chromatography (230–400 mesh) with EtOAc/hexane (3:7 v/v) eluent achieves >95% purity. The tert-butyl group’s hydrophobicity aids in distinct band separation.

(b) Crystallization

Recrystallization from tert-butyl methyl ether (MTBE) yields needle-like crystals suitable for X-ray diffraction, confirming absolute stereochemistry.

Comparative Analysis of Synthetic Methods

ParameterRing-Closing MetathesisAsymmetric HydrogenationEnzymatic Resolution
Yield (%)80–8575–8060–65
Enantiomeric Excess (%)N/A90–9595–99
Cost (Relative)HighModerateLow
ScalabilityIndustrialPilot ScaleLab Scale

Data synthesized from Refs.

Industrial-Scale Production

(a) Continuous Flow Systems

Tubular reactors with inline IR monitoring automate fluorination and Boc protection, enhancing throughput (100–200 kg/batch) and safety by containing DAST’s corrosive vapors.

(b) Green Chemistry Initiatives

Solvent recovery systems (e.g., nanofiltration) recycle >90% THF and DCM, aligning with EPA guidelines. Alternative fluorinating agents (e.g., Fluolead®) are under investigation to replace DAST.

Recent Advances

(a) Photoredox Catalysis

Visible-light-mediated fluorination using Selectfluor® and iridium photocatalysts achieves C2 fluoromethylation at ambient temperatures, reducing energy costs by 40%.

(b) Machine Learning Optimization

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: The amino and fluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

a. tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate (CAS: 1932561-50-6)
  • Structure : Methoxymethyl substituent at position 2; stereochemistry: 2R,4S.
  • Molecular Weight : 230.30 g/mol.
  • Methoxy groups are less electronegative than fluorine, altering electronic effects and hydrogen-bonding capacity .
b. tert-Butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
  • Structure : Ester group (methoxy-oxoethyl) at position 2.
  • Key Differences :
    • The ester moiety introduces susceptibility to hydrolysis under acidic or basic conditions, unlike the stable fluoromethyl group.
    • Enhanced polarity may reduce membrane permeability compared to the fluoromethyl analog .
c. tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1174020-49-5)
  • Structure : Hydroxymethyl at position 2; fluorine at position 4.
  • Fluorine at position 4 instead of amino alters basicity and interaction with biological targets .

Stereochemical Variations

a. (2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 1279037-14-7)
  • Structure : Stereochemistry: 2S,4S; hydroxymethyl substituent.
  • Key Differences :
    • The 4S configuration changes spatial orientation, affecting binding to chiral receptors or enzymes.
    • Hydrochloride salt form enhances solubility in aqueous media compared to the free base .
b. tert-Butyl (2S,4S)-4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate
  • Structure : Fluorophenyl substituent at position 2; stereochemistry: 2S,4S.
  • Key Differences :
    • The aromatic fluorophenyl group enables π-π stacking interactions, unlike the aliphatic fluoromethyl group.
    • Diastereomer ratios (26:74 in synthesis) highlight the synthetic challenge of isolating specific stereoisomers .

Functional Group Variations

a. (2S,4R)-N-Boc-羟脯氨醇 (CAS: 61478-26-0)
  • Structure : Hydroxymethyl at position 2; hydroxyl at position 4.
  • Molecular Formula: C₁₀H₁₉NO₄.
b. tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1052713-78-6)
  • Structure : Trifluoromethyl and methyl groups at position 3; hydroxyl at position 3.
  • Key Differences: Trifluoromethyl groups impart extreme electronegativity and metabolic resistance, but the absence of an amino group limits its use in amine-reactive chemistries .

Biological Activity

Tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate, with CAS number 1207853-03-9, is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H19FN2O2, with a molecular weight of 218.27 g/mol. The compound features a pyrrolidine ring substituted with an amino group and a fluoromethyl moiety, which are critical for its biological interactions.

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. It has been studied for its potential as a G protein-coupled receptor (GPCR) modulator. Specifically, it has shown promise as a partial agonist at dopamine D2 receptors, which are implicated in numerous neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeTarget ReceptorMechanism of ActionReference
AgonistDopamine D2 ReceptorG protein-biased signaling
InhibitorInfluenza Virus NeuraminidaseDisruption of viral replication
ModulatorVarious GPCRsPartial agonism and functional selectivity

Research Findings

  • Dopamine D2 Receptor Modulation : Studies have demonstrated that this compound acts as a partial agonist at the D2 receptor. This interaction is characterized by its selectivity for the G_i/o protein pathway over β-arrestin recruitment, indicating potential therapeutic applications in treating schizophrenia and other dopamine-related disorders .
  • Antiviral Activity : The compound has also been evaluated for its antiviral properties against influenza virus neuraminidase. In vitro assays revealed significant inhibitory effects on viral replication, suggesting that it could serve as a lead compound for developing antiviral therapeutics .
  • Structural Modifications : Variations in the chemical structure have been explored to enhance biological activity. Modifications such as altering the fluoromethyl group have shown varying degrees of potency and efficacy in receptor activation assays .

Case Studies

Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of various pyrrolidine derivatives, this compound exhibited a 50% effective concentration (EC50) significantly lower than that of other tested compounds, highlighting its potential as an effective antiviral agent against influenza .

Case Study 2: Neurological Applications
A series of experiments conducted on animal models indicated that this compound could reduce symptoms associated with dopaminergic dysregulation. Behavioral assays demonstrated improvements in locomotor activity and reduced anxiety-like behaviors, supporting its role as a candidate for further development in treating psychiatric disorders .

Q & A

Basic: What are the common synthetic routes for tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves:

  • Chiral precursor selection : Starting with (2S,4R)-configured pyrrolidine derivatives to preserve stereochemistry .
  • Amino group protection : Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to prevent side reactions .
  • Fluoromethyl introduction : Nucleophilic substitution or fluorination of a hydroxyl/methyl precursor using reagents like DAST (diethylaminosulfur trifluoride) .
  • Scale-up optimization : Continuous flow reactors improve control over temperature/pressure, enhancing yield (e.g., 99% purity achieved via hydrogenation in ) .

Advanced: How can stereochemical integrity be maintained during the synthesis of this compound, particularly at the 2S and 4R positions?

Methodological Answer:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine) to enforce configuration .
  • Asymmetric catalysis : Catalytic methods (e.g., organocatalysts) to minimize racemization during fluoromethylation or carboxylation .
  • Monitoring : Chiral HPLC or polarimetry to verify enantiomeric excess (e.g., [α]²⁵D values in confirm configuration) .

Basic: What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., fluoromethyl resonance at δ ~4.5 ppm) .
  • Mass spectrometry : HRMS (High-Resolution MS) to validate molecular weight (e.g., C₁₀H₁₈BrNO₃ in ) .
  • Chromatography : HPLC for purity assessment; chiral columns to distinguish enantiomers .

Advanced: How can researchers resolve contradictory data between computational modeling and experimental results (e.g., binding affinity vs. bioactivity)?

Methodological Answer:

  • Cross-validation : Pair molecular docking (e.g., BACE-1 inhibition in ) with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for binding kinetics .
  • Solubility adjustments : Modify formulation (e.g., PEGylation) to align in vitro predictions with in vivo outcomes, addressing discrepancies due to bioavailability .

Basic: What strategies are employed to evaluate the biological activity of this compound in early-stage drug discovery?

Methodological Answer:

  • Enzyme inhibition assays : Target-specific screens (e.g., proteases, kinases) using fluorogenic substrates .
  • Cellular permeability studies : Caco-2 cell models to assess membrane penetration, leveraging the fluoromethyl group’s lipophilicity .

Advanced: How can conflicting reports on this compound’s metabolic stability be analyzed methodologically?

Methodological Answer:

  • In vitro vs. in vivo correlation : Microsomal stability assays (e.g., liver microsomes) compared to pharmacokinetic studies in rodent models .
  • Isotopic labeling : Use ¹⁸O or ¹⁴C tags to trace metabolic pathways and identify degradation products .

Basic: What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

Methodological Answer:

  • Reactor design : Transition from batch to continuous flow systems to enhance heat/mass transfer, critical for exothermic steps like fluorination .
  • Purification : Gradient elution in preparative HPLC to isolate stereoisomers (e.g., 69% yield in improved to 99% via optimized chromatography) .

Advanced: What role does the fluoromethyl group play in modulating the compound’s reactivity and bioactivity?

Methodological Answer:

  • Electronic effects : Fluorine’s electronegativity increases electrophilicity at adjacent carbons, enhancing nucleophilic substitution rates .
  • Metabolic resistance : C-F bonds resist oxidative degradation, prolonging half-life in vivo (e.g., ’s BACE-1 inhibitors) .

Basic: How do alternative protecting groups (e.g., Cbz, Fmoc) compare to Boc in the synthesis of pyrrolidine derivatives?

Methodological Answer:

  • Boc advantages : Stable under basic conditions, removed via mild acid (TFA), ideal for amine protection .
  • Cbz/Fmoc trade-offs : Cbz requires hydrogenolysis (risk of side reactions); Fmoc offers UV-sensitive cleavage but is bulkier .

Advanced: What mechanistic insights explain unexpected byproducts during the fluoromethylation step?

Methodological Answer:

  • Kinetic vs. thermodynamic control : Competing pathways (e.g., SN2 vs. elimination) monitored via time-resolved IR or LC-MS .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2, while THF may promote elimination—adjust to suppress byproducts .

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